molecular formula C17H16N2O3S B246397 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

Cat. No. B246397
M. Wt: 328.4 g/mol
InChI Key: UHUVYCAOCQRXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that acts as a potent agonist at the cannabinoid receptors CB1 and CB2. The compound was first synthesized in 1993 by Pfizer scientists, and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including the modulation of pain perception, inflammation, and neuronal activity.
Biochemical and Physiological Effects:
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of inflammatory mediators. The compound has also been shown to have neuroprotective effects in various animal models of neurological disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system in vitro and in vivo. However, the compound's high lipophilicity and rapid metabolism can make it difficult to administer and study in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide. One area of interest is the development of novel cannabinoid-based therapies for pain management and neurological disorders. Another area of focus is the investigation of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide's neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide involves several steps, including the condensation of 3,5-dimethoxybenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene in the presence of a base, followed by cyclization and reduction reactions. The final product is obtained by purification using various chromatographic techniques.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. The compound has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects, and has been investigated as a potential treatment for conditions such as chronic pain, epilepsy, and multiple sclerosis.

properties

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C17H16N2O3S/c1-21-11-6-10(7-12(8-11)22-2)16(20)19-17-14(9-18)13-4-3-5-15(13)23-17/h6-8H,3-5H2,1-2H3,(H,19,20)

InChI Key

UHUVYCAOCQRXOO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.